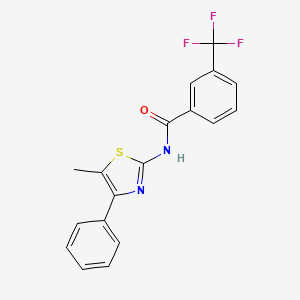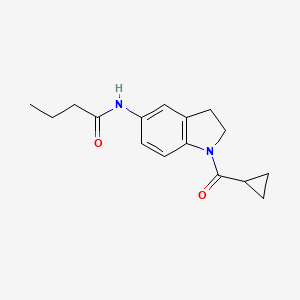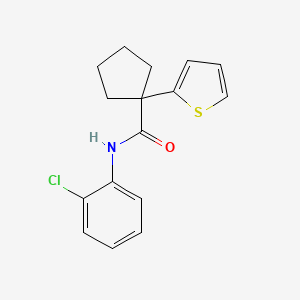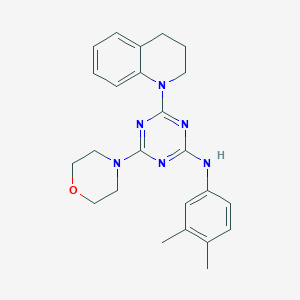
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as MT-119, is a small molecule that has been widely studied in recent years due to its potential therapeutic properties. While MT-119 has been shown to have a variety of biological activities, its exact mechanism of action and biochemical and physiological effects remain largely unknown.
Applications De Recherche Scientifique
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In particular, it has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. Additionally, it has been studied for its potential to inhibit the growth of various types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Mécanisme D'action
The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is still not fully understood. However, it is believed that the molecule works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and tumor growth. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). Inhibition of these transcription factors has been shown to reduce inflammation and tumor growth as well.
Biochemical and Physiological Effects
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tumor growth in various types of cancer. Additionally, it has been shown to reduce oxidative stress and inhibit the growth of various types of bacteria. Finally, it has also been shown to have neuroprotective and cardioprotective effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments is that it is a small molecule, making it easy to synthesize and purify. Additionally, it has a wide range of potential therapeutic applications, making it a useful tool for studying various diseases. However, there are some limitations to using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments. For example, its exact mechanism of action is still not fully understood, making it difficult to study in detail. Additionally, its effects on humans have not yet been studied, making it difficult to determine its potential therapeutic applications.
Orientations Futures
There are a number of potential future directions for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide research. First, further studies are needed to better understand its exact mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications in humans. Finally, further studies are needed to explore its potential to inhibit the growth of various types of bacteria.
Méthodes De Synthèse
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can be synthesized through a variety of methods, including the reaction of 5-methyl-4-phenyl-1,3-thiazol-2-amine with trifluoromethylbenzoyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in a white crystalline solid. The product can then be purified by recrystallization or column chromatography, depending on the desired purity.
Propriétés
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-11-15(12-6-3-2-4-7-12)22-17(25-11)23-16(24)13-8-5-9-14(10-13)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKXLNBISJYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6579691.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)



![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579756.png)

![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)
![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)
![3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579786.png)